molecular formula C20H15ClN2O4 B15106784 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1H-indol-6-yl)acetamide

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1H-indol-6-yl)acetamide

Cat. No.: B15106784
M. Wt: 382.8 g/mol
InChI Key: PQUJGVPPDKNLQG-UHFFFAOYSA-N
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Description

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1H-indol-6-yl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one moiety, an indole ring, and an acetamide group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1H-indol-6-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloro-4-methyl-2-oxo-2H-chromen-7-ol and 1H-indole-6-amine.

    Formation of Intermediate: The chromen-2-one derivative is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 1H-indole-6-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1H-indol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1H-indol-6-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1H-indol-6-yl)acetamide is unique due to the presence of both chromen-2-one and indole moieties

Properties

Molecular Formula

C20H15ClN2O4

Molecular Weight

382.8 g/mol

IUPAC Name

2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-N-(1H-indol-6-yl)acetamide

InChI

InChI=1S/C20H15ClN2O4/c1-11-6-20(25)27-17-9-18(15(21)8-14(11)17)26-10-19(24)23-13-3-2-12-4-5-22-16(12)7-13/h2-9,22H,10H2,1H3,(H,23,24)

InChI Key

PQUJGVPPDKNLQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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